3,3',5,7-四羟基黄酮

描述

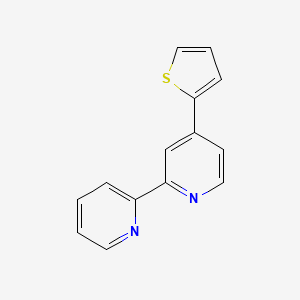

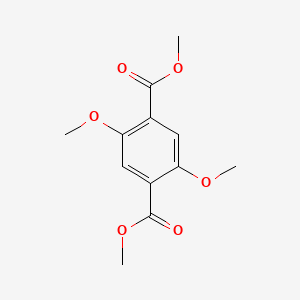

Luteolin is a common flavonoid found in nature. It has a flavone ring with four hydroxy groups at the positions of 5, 7, 3’, and 4’ . It is found in various plants, fruits, and vegetables such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . Luteolin has several biological activities including antioxidant, anti-inflammatory, antimutagenic, neuroprotective, antithrombotic, cardioprotective, hepatoprotective, antimicrobial, and anticancer activities .

Molecular Structure Analysis

Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3’, 4’, 5, and 7 . Its molecular formula is C15H10O6 . The 3D structure of Luteolin can be viewed using Java or Javascript .

Physical And Chemical Properties Analysis

Luteolin is sparingly soluble in water, but soluble in alkali . It is also soluble in aqueous alkaline solutions (1.4 mg/ml), ethanol (∼5 mg/ml), dimethyl sulfoxide (7 mg/ml), 1eq. Sodium hydroxide (5 mM), dimethylformamide (∼20 mg/ml), water (1 mg/ml) at 25°C and methanol .

科学研究应用

1. DNA 相互作用和潜在治疗应用

3,3',5,7-四羟基黄酮,尤其是以菲瑟汀的形式,已被证明与 DNA 结构相互作用。研究表明它具有与 DNA 结合的能力,从而诱导类黄酮的荧光行为发生变化。此特性对于检查其 DNA 结合以及对治疗动脉粥样硬化、心血管疾病、肥胖、高血压和癌症等疾病的潜在影响非常重要 (Sengupta 等人,2014 年)。

2. 药理相互作用

研究调查了四羟基黄酮(如 3,4',7,8-四羟基黄酮)与人血清白蛋白的结合机制。这项研究提供了对这些化合物的药理学的见解,揭示了它们的结合性质和稳定这些相互作用的力,这对于理解它们的药用潜力至关重要 (Ji Ma, Li-yun Wang, M. Xie, 2012)。

3. 神经保护和阿尔茨海默病

菲瑟汀,一种 3,3',5,7-四羟基黄酮,表现出神经保护特性,并且已被发现可以抑制淀粉样蛋白 β 的聚集,这是阿尔茨海默病进展的关键因素。这表明它作为治疗阿尔茨海默病的治疗药物的潜力 (Akaishi 等人,2008 年)。

作用机制

Luteolin exhibits numerous biological activities. It displays antioxidant properties by scavenging free radicals and protecting cells from reactive oxygen species-induced damage . It exerts anti-inflammatory activity by suppressing tumor necrosis factor-α, interleukin (IL)-6, IL-1β, and IL-17 . The anticancer activity of Luteolin is associated with the induction of apoptosis and inhibition of cell proliferation, metastasis, and angiogenesis .

安全和危害

属性

IUPAC Name |

3,5,7-trihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-8-3-1-2-7(4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,16-18,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDQTIKKAYGHNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,4R,7S)-7-Hydroxy-1-hydroxymethyl-3-(6-N-benzoyladenin-9-yl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B3251575.png)

![N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3251588.png)

![1-[(E)-3-bromoprop-1-enyl]-3,5-difluorobenzene](/img/structure/B3251601.png)

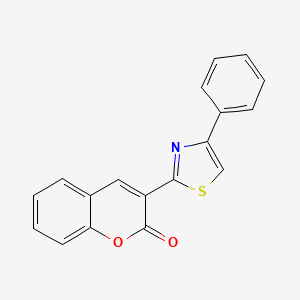

![3-Furan-2-yl-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B3251614.png)